3-methyl-1-phenyl-N'-(phenylacetyl)-1H-thieno[2,3-c]pyrazole-5-carbohydrazide
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Overview
Description
3-methyl-1-phenyl-N’-(phenylacetyl)-1H-thieno[2,3-c]pyrazole-5-carbohydrazide is a complex heterocyclic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The unique structure of this compound, which includes a thieno[2,3-c]pyrazole core, makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-phenyl-N’-(phenylacetyl)-1H-thieno[2,3-c]pyrazole-5-carbohydrazide typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one with phenylacetyl chloride in the presence of a base can lead to the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-methyl-1-phenyl-N’-(phenylacetyl)-1H-thieno[2,3-c]pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents such as ethanol, methanol, and dichloromethane. Reaction conditions such as temperature, pressure, and reaction time are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-methyl-1-phenyl-N’-(phenylacetyl)-1H-thieno[2,3-c]pyrazole-5-carbohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methyl-1-phenyl-N’-(phenylacetyl)-1H-thieno[2,3-c]pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one
- 5-amino-3-methyl-1-phenylpyrazole
- 3-(1H-indole-3-yl)-1H-pyrazole-5-carbohydrazide
Uniqueness
The uniqueness of 3-methyl-1-phenyl-N’-(phenylacetyl)-1H-thieno[2,3-c]pyrazole-5-carbohydrazide lies in its thieno[2,3-c]pyrazole core, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C21H18N4O2S |
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Molecular Weight |
390.5 g/mol |
IUPAC Name |
3-methyl-1-phenyl-N'-(2-phenylacetyl)thieno[2,3-c]pyrazole-5-carbohydrazide |
InChI |
InChI=1S/C21H18N4O2S/c1-14-17-13-18(28-21(17)25(24-14)16-10-6-3-7-11-16)20(27)23-22-19(26)12-15-8-4-2-5-9-15/h2-11,13H,12H2,1H3,(H,22,26)(H,23,27) |
InChI Key |
FQMCTFGVYUYPCG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C=C(S2)C(=O)NNC(=O)CC3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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